REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2OC2C=CC=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13]([OH:15])=[O:14])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)I)Cl
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C=CC=C1)OC1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
K3PO4
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
160 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
Added another 160 mg of Pd(OAc)2 to the mixture
|
Type
|
TEMPERATURE
|
Details
|
heated to 120° C. for another 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
collected solids could not
|
Type
|
CUSTOM
|
Details
|
be dried completely
|
Type
|
FILTRATION
|
Details
|
The resulting paste was filtered
|
Type
|
WASH
|
Details
|
washed with water and TBME
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid was dried under vacuum over P2O5 for 2 days
|
Duration
|
2 d
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C(=O)O)C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.32 g | |
YIELD: PERCENTYIELD | 60.2% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |